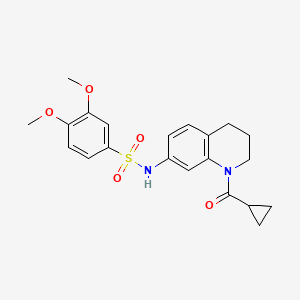

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

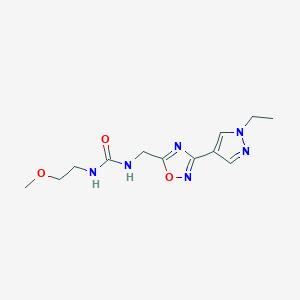

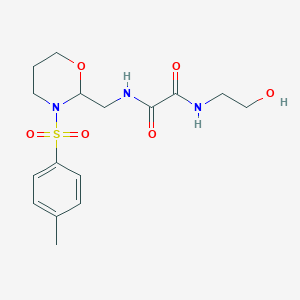

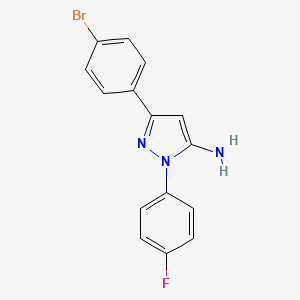

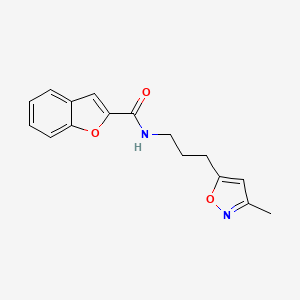

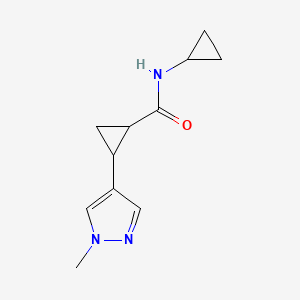

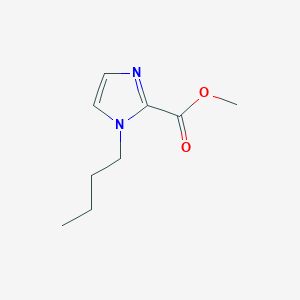

This compound is a complex organic molecule that contains a tetrahydroquinoline core, which is a common structure in many biologically active compounds . The cyclopropanecarbonyl group attached to the nitrogen atom in the tetrahydroquinoline ring could potentially make this compound a prodrug, which could be activated in the body to release a biologically active molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring, the cyclopropanecarbonyl group, and the 3,4-dimethoxybenzenesulfonamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. For example, the cyclopropanecarbonyl group could potentially undergo reactions that would release a biologically active molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Structural Properties and Inhibitor Design

Exploring Structural Properties for Enzyme Inhibition : Research led by M. R. Buemi et al. (2019) in the "European journal of medicinal chemistry" delved into potent human carbonic anhydrase inhibitors bearing a sulfonamide moiety, highlighting the compound's structural basis for enzyme inhibition. Guided by crystal structure analysis, the study underscored the importance of hydrophobic/hydrophilic modifications to enhance enzyme binding and inhibitor efficacy, particularly against brain-expressed hCA VII, showcasing its potential for designing new isoform selective inhibitors (Buemi et al., 2019).

Synthesis and Characterization

Novel Synthesis Approaches : Innovative synthesis methods have been developed to create derivatives of tetrahydroquinoline and quinoline, as seen in research by R. Consonni et al. (1996), where thermal carbon dioxide extrusion and Diels-Alder reactions were employed to generate N-sulfonyl substituted aza-ortho-xylylenes, leading to novel tricyclic compounds. This underscores the compound's versatility in facilitating the synthesis of complex heterocyclic structures (Consonni et al., 1996).

Catalyzed Synthesis Techniques : The work by Manthena Chaitanya et al. (2013) in "Organic letters" presented a rhodium-catalyzed cyanation method, employing N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent. This approach enabled the synthesis of various benzonitrile derivatives, showcasing the compound's utility in facilitating carbon-hydrogen bond activation and functionalization, relevant for constructing complex organic molecules (Chaitanya et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-19-10-9-17(13-20(19)28-2)29(25,26)22-16-8-7-14-4-3-11-23(18(14)12-16)21(24)15-5-6-15/h7-10,12-13,15,22H,3-6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGKJRLHBQKKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2921332.png)

![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B2921334.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)

![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)